5-Iodo-3-methylisothiazole-4-carboxylic acid
Overview
Description
5-Iodo-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4INO2S . It is used in various scientific research studies due to its unique properties.
Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methylisothiazole-4-carboxylic acid consists of an isothiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The isothiazole ring is substituted at the 3rd position by a methyl group, at the 4th position by a carboxylic acid group, and at the 5th position by an iodine atom .Scientific Research Applications
1. Ruthenium-Catalyzed Synthesis
Ruthenium-catalyzed synthesis involves the use of 5-amino-1,2,3-triazole-4-carboxylic acid for preparing biologically active compounds and peptidomimetics based on the triazole scaffold. This synthesis, though influenced by the Dimroth rearrangement, utilizes a protocol based on ruthenium-catalyzed cycloaddition, yielding protected versions of this triazole amino acid (Ferrini et al., 2015).
2. Corrosion Inhibition Studies
Triazole derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. These studies, involving electrochemical methods and weight loss measurements, demonstrate the significant inhibitory effects of these triazole derivatives (Lagrenée et al., 2002).
3. Potential in Drug Synthesis
The synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide, which is analogous to EICAR, illustrates the potential of 5-iodo-3-methylisothiazole-4-carboxylic acid in drug discovery. This process exploits Pd(0)-catalyzed cross-coupling reactions and highlights its utility in organic synthesis and drug discovery (Ostrowski & Zeidler, 2008).
4. DNA Alteration Studies
Studies on the alteration of DNA by related compounds, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, reveal significant insights into the interaction of these compounds with DNA, indicating their potential application in understanding DNA-related processes and possibly in therapeutic interventions (Mizuno & Decker, 1976).
5. Luminescence in Metal Complexes
Research on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives demonstrates the role of such compounds in luminescence. This includes the observation of an in situ solvothermal decarboxylation of the ligands, opening avenues in material science and chemistry (Zhao et al., 2014).
properties
IUPAC Name |
5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWMXFCHBNILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylisothiazole-4-carboxylic acid | |
CAS RN |
1383546-18-6 | |
Record name | 5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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